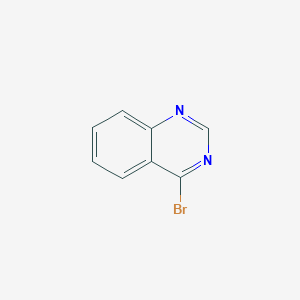

4-Bromoquinazoline

Vue d'ensemble

Description

4-Bromoquinazoline is a brominated derivative of quinazoline, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 4-position of the quinazoline ring system

Synthetic Routes and Reaction Conditions:

Bromination of Quinazoline: The most common method involves the bromination of quinazoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl₃). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.

Sandmeyer Reaction: Another method involves the diazotization of 4-aminobenzonitrile followed by the Sandmeyer reaction with copper(I) bromide (CuBr) to introduce the bromine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinazoline-4,7-dione derivatives.

Reduction: Reduction of the bromine atom can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution Reactions: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines, alcohols, and thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Amines (e.g., aniline), alcohols (e.g., methanol), thiols (e.g., ethanethiol) in the presence of a base.

Major Products Formed:

Quinazoline-4,7-dione: Resulting from oxidation.

4-Aminoquinazoline: Resulting from substitution with an amine.

4-Hydroxyquinazoline: Resulting from substitution with an alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry: It serves as a precursor for the synthesis of quinazoline-based drugs, which exhibit a range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.

Material Science: The compound is used in the development of luminescent materials and fluorescent probes for biological imaging.

Biology: It is employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and disease mechanisms.

Mécanisme D'action

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, leading to a multitude of biological responses . The specific interaction of 4-Bromoquinazoline with its targets would depend on the properties of the substituents and their presence and position on the cyclic compounds .

Biochemical Pathways

Quinazoline derivatives are known to affect multiple biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

The pharmacokinetics of a drug molecule can be influenced by various factors, including the method of administration, the presence of other drugs, and the induction or inhibition of hepatic enzymes .

Result of Action

Quinazoline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects .

Action Environment

Factors such as smoking and exposure to certain industrial chemicals have been associated with the effectiveness of some quinazoline derivatives .

Analyse Biochimique

Biochemical Properties

4-Bromoquinazoline, like other quinazoline derivatives, is known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structural features of the biological targets . For example, 4-anilinoquinazoline showed a potent and highly selective inhibition for EGFR tyrosine kinase through ATP-competitive binding mechanism .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . For instance, it has been shown to have anti-proliferative activity against several human cancer cell lines . It also inhibits a wide spectrum of immune-cell functions for neutrophils, basophils, mast cells, monocytes, plasmacytoid, and dendritic cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 4-anilinoquinazoline derivatives inhibit EGFR tyrosine kinase through ATP-competitive binding mechanism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

For example, certain substituted quinazoline derivatives have been found to significantly lower pain and have good activity in animal models of visceral and inflammatory pain .

Metabolic Pathways

Quinazoline derivatives have been found to have significant effects on various biological activities, suggesting that they may interact with various enzymes or cofactors .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its biochemical properties, it is likely that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Comparaison Avec Des Composés Similaires

2,4-Dichloroquinazoline

2-Methylquinazoline

4-Nitroquinazoline

4-Methoxyquinazoline

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

4-Bromoquinazoline is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula and belongs to the quinazoline family, which is known for its diverse biological activities. The presence of the bromine atom at the 4-position enhances its reactivity and biological profile, making it a candidate for further pharmacological studies.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound and its derivatives against various cancer cell lines. The following table summarizes key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.53-46.6 | EGFR-TK inhibition |

| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 | 42.1 | Induces apoptosis |

| 5b (Fluoro derivative) | MCF-7 | 0.53 | EGFR-TK inhibition, apoptosis induction |

The anticancer activity of this compound is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR plays a crucial role in cell proliferation and survival, and its overexpression is linked to various cancers.

- Inhibition of EGFR-TK : Studies have shown that this compound and its derivatives bind competitively to the ATP-binding site of EGFR, inhibiting phosphorylation and subsequent signaling pathways that promote tumor growth .

- Induction of Apoptosis : Certain derivatives, such as compound 5b, have demonstrated the ability to induce apoptosis in cancer cells in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The SAR studies indicate that:

- Substituents : The presence of electron-withdrawing groups (like bromine) at specific positions increases cytotoxicity.

- Positioning : Substituents at the 2-position of the quinazoline ring enhance interaction with EGFR, improving binding affinity .

Case Studies

- Cytotoxic Evaluation Against MCF-7 Cells : A series of studies assessed various derivatives of this compound against MCF-7 cell lines, revealing IC50 values ranging from 0.53 µM to 46.6 µM depending on the substituent pattern .

- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding interactions between this compound derivatives and EGFR. These studies suggest that optimal binding occurs when hydrophobic interactions are maximized through appropriate substitutions .

Propriétés

IUPAC Name |

4-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYKTNSYMVJDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671976 | |

| Record name | 4-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354574-59-7 | |

| Record name | 4-Bromoquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.